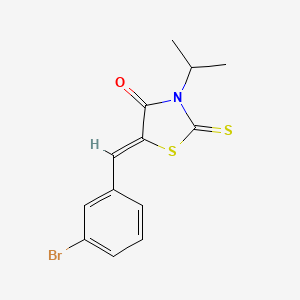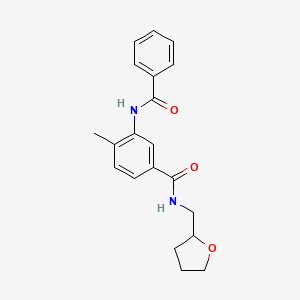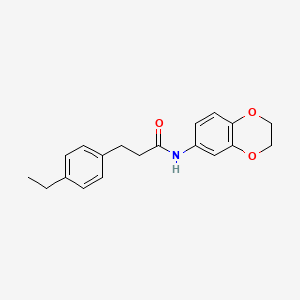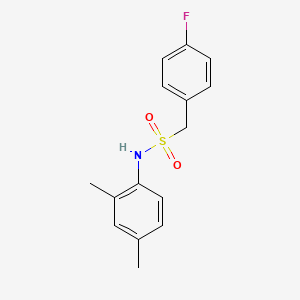
5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Descripción general
Descripción
5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, also known as BBIT, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. BBIT is a thiazolidinone derivative that possesses a unique chemical structure, making it an attractive target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of key enzymes or proteins involved in cellular processes. In cancer cells, 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis and inhibit cell proliferation, possibly through the inhibition of the PI3K/Akt/mTOR signaling pathway. In bacteria, 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activity of DNA gyrase, an enzyme essential for DNA replication and cell division.
Biochemical and Physiological Effects:
5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects, depending on the target organism or cell type. In cancer cells, 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of key proteins involved in cancer progression. In bacteria, 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit DNA replication and cell division, leading to cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is its unique chemical structure, which makes it an attractive target for synthesis and investigation. 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to exhibit activity against certain strains of bacteria and cancer cells, making it a potential lead compound for drug development. However, one limitation of 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is its limited solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one analogs with improved activity and selectivity against target organisms or cells. Another area of interest is the investigation of the mechanism of action of 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one, which may provide insights into its potential applications in various fields. Additionally, the evaluation of 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one in animal models may provide valuable information on its pharmacokinetics and toxicity, which are important factors for drug development.
Aplicaciones Científicas De Investigación
5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has been investigated for its potential as an anti-tumor agent, as it has been shown to inhibit the growth of cancer cells in vitro. 5-(3-bromobenzylidene)-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one has also been studied for its potential as an antibacterial agent, as it has been shown to exhibit activity against certain strains of bacteria.
Propiedades
IUPAC Name |
(5Z)-5-[(3-bromophenyl)methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNOS2/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3/b11-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULIWCNVQYYLBR-XFFZJAGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Br)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C(=O)/C(=C/C2=CC(=CC=C2)Br)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(3-bromobenzylidene)-3-(propan-2-yl)-2-thioxo-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-hydroxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B4672025.png)
![4-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}carbonyl)-2-(1-ethyl-1H-pyrazol-4-yl)quinoline](/img/structure/B4672027.png)

![N-[3-(1H-imidazol-1-yl)propyl]-8-methyl-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4672039.png)
![N-[3-(dimethylamino)propyl]-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4672043.png)

![4-[4-ethyl-5-({[2-(3-methylphenyl)-1,3-thiazol-4-yl]methyl}thio)-4H-1,2,4-triazol-3-yl]-2-phenylquinoline](/img/structure/B4672056.png)
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4672070.png)
![3-bromo-5-(4-chlorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4672071.png)
![N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4672079.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1-azepanecarbothioamide](/img/structure/B4672101.png)
![4-[(4-tert-butylphenyl)sulfonyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-1-piperazinecarbothioamide](/img/structure/B4672115.png)
